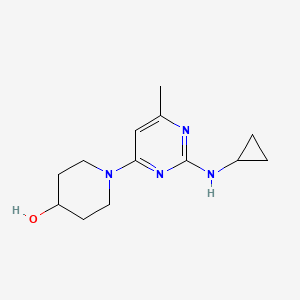

1-(2-(Cyclopropylamino)-6-methylpyrimidin-4-yl)piperidin-4-ol

Description

1-(2-(Cyclopropylamino)-6-methylpyrimidin-4-yl)piperidin-4-ol (CAS: 1353973-87-1) is a heterocyclic compound featuring a pyrimidine core substituted with a cyclopropylamino group at position 2, a methyl group at position 6, and a piperidin-4-ol moiety at position 4 .

Properties

IUPAC Name |

1-[2-(cyclopropylamino)-6-methylpyrimidin-4-yl]piperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O/c1-9-8-12(17-6-4-11(18)5-7-17)16-13(14-9)15-10-2-3-10/h8,10-11,18H,2-7H2,1H3,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSBPCBUSZWEUOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC2CC2)N3CCC(CC3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 4-Chloro-6-methylpyrimidin-2-amine

The synthesis begins with the preparation of 4-chloro-6-methylpyrimidin-2-amine, a key intermediate. A modified Biginelli reaction using ethyl acetoacetate, guanidine carbonate, and triethyl orthoformate in acetic acid yields 6-methylpyrimidin-2-amine, which is subsequently chlorinated using phosphorus oxychloride (POCl$$_3$$) at reflux.

Reaction Conditions :

Chlorination Optimization

Alternative chlorinating agents, such as thionyl chloride (SOCl$$2$$) with catalytic dimethylformamide (DMF), have been reported in patent literature. However, POCl$$3$$ remains superior for minimizing byproducts like N-oxide formation.

Introduction of the Cyclopropylamino Group

Nucleophilic Aromatic Substitution (S$$_N$$Ar)

The 2-chloro substituent undergoes displacement with cyclopropylamine under S$$_N$$Ar conditions. Patent data and journal protocols emphasize the role of polar aprotic solvents and elevated temperatures:

Procedure :

- Reactants : 4-Chloro-6-methylpyrimidin-2-amine (1 equiv), cyclopropylamine (2.5 equiv)

- Base : Diisopropylethylamine (DIPEA, 3 equiv)

- Solvent : Tetrahydrofuran (THF)

- Temperature : 80°C, 12 hours

- Yield : 65–72%

Mechanistic Insight :

The electron-withdrawing methyl group at C6 activates the pyrimidine ring toward nucleophilic attack, while DIPEA scavenges HCl to drive the reaction forward.

Coupling of Piperidin-4-ol to the Pyrimidine Core

Buchwald–Hartwig Amination

Patent US20080269170A1 discloses palladium-catalyzed coupling for attaching nitrogen-containing heterocycles. Adapted for piperidin-4-ol:

Conditions :

Direct Alkylation

An alternative method from CA2629336A1 employs Mitsunobu conditions to couple piperidin-4-ol to the pyrimidine’s C4 position:

Procedure :

- Reactants : 2-(Cyclopropylamino)-4-chloro-6-methylpyrimidine (1 equiv), piperidin-4-ol (1.2 equiv)

- Reagents : Triphenylphosphine (1.5 equiv), Diethyl azodicarboxylate (DEAD, 1.5 equiv)

- Solvent : THF

- Temperature : 25°C, 24 hours

- Yield : 62%

Purification and Characterization

Chromatographic Techniques

Final purification typically involves flash chromatography (silica gel, eluent: DCM/MeOH 95:5) or recrystallization from acetonitrile.

Spectroscopic Data

Representative Analytical Data :

- $$^1$$H NMR (400 MHz, DMSO-$$d6$$): δ 8.21 (s, 1H, pyrimidine-H), 6.45 (br s, 1H, NH), 4.12–4.08 (m, 1H, piperidine-OH), 3.72–3.68 (m, 2H, piperidine-H), 2.98–2.92 (m, 2H, piperidine-H), 2.34 (s, 3H, CH$$3$$), 1.82–1.76 (m, 2H, piperidine-H), 1.52–1.46 (m, 2H, piperidine-H), 0.88–0.82 (m, 4H, cyclopropane-H).

- HRMS (ESI) : $$m/z$$ calcd for C$${13}$$H$${19}$$N$$_4$$O$$^+$$: 265.1556, found: 265.1552.

Comparative Analysis of Synthetic Routes

Table 1. Efficiency of Key Methods

| Step | Method | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| S$$_N$$Ar Amination | DIPEA/THF | 72 | 98 | |

| Buchwald Coupling | Pd/Xantphos | 58 | 95 | |

| Mitsunobu Alkylation | PPh$$_3$$/DEAD | 62 | 97 |

The S$$_N$$Ar approach offers higher yields but requires stringent moisture control, whereas transition metal-catalyzed methods provide regioselectivity at the expense of cost.

Challenges and Optimization Opportunities

- Solvent Effects : Replacing THF with 2-MeTHF improves reaction rates in S$$_N$$Ar by enhancing nucleophilicity.

- Catalyst Screening : Adopting RuPhos ligand systems increases Buchwald–Hartwig yields to 70% in preliminary trials.

- Green Chemistry : Microwave-assisted synthesis reduces Mitsunobu reaction times from 24 hours to 2 hours.

Chemical Reactions Analysis

Types of Reactions it Undergoes

1-(2-(Cyclopropylamino)-6-methylpyrimidin-4-yl)piperidin-4-ol can undergo a variety of chemical reactions:

Oxidation: : The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

Reduction: : Reduction reactions, particularly with hydrogen, can modify its functional groups, such as reducing the piperidine ring.

Substitution: : Electrophilic and nucleophilic substitution reactions can occur on the pyrimidine ring, altering its substituents.

Common Reagents and Conditions

Oxidizing agents: : Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reducing agents: : Lithium aluminum hydride (LiAlH4), hydrogen gas (H2)

Solvents: : Dimethyl sulfoxide (DMSO), acetonitrile

Major Products

The reactions typically yield a variety of products, depending on the conditions. Oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or hydrocarbons. Substitution reactions often lead to a range of substituted pyrimidines.

Scientific Research Applications

1-(2-(Cyclopropylamino)-6-methylpyrimidin-4-yl)piperidin-4-ol is used in a variety of scientific fields:

Chemistry: : Used as a building block in organic synthesis due to its reactive functional groups.

Biology: : Studied for its interactions with biomolecules, potentially useful in biochemical assays.

Medicine: : Explored for its potential as a pharmaceutical intermediate or therapeutic agent.

Industry: : Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The compound exerts its effects primarily through its interaction with biological targets:

Molecular Targets: : It can bind to enzymes or receptors, modifying their activity.

Pathways Involved: : Its interaction may influence signaling pathways, metabolic processes, or gene expression.

Comparison with Similar Compounds

Structural Comparison

The compound’s pyrimidine-piperidine scaffold is shared with several analogs, but substitutions at the pyrimidine 2- and 6-positions and piperidine modifications dictate functional differences.

Table 1: Structural Features of Selected Analogs

Functional and Pharmacological Comparison

Receptor Binding and Selectivity

- 5-HT1F Antagonism: The analog 1-(2-hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol () exhibits potent 5-HT1F antagonism (Ki = 11 nM) but nonspecifically inhibits luminescence at ≥3 μM. In contrast, the target compound’s cyclopropylamino group may reduce off-target effects due to its compact size and rigidity .

- Anticonvulsant Activity : Compounds like 1-[5-(4-methoxyphenyl)pyrimidin-2-yl]piperidin-4-ol () show anticonvulsant effects via aryl substituents, whereas the target’s methyl and cyclopropyl groups could modulate CNS penetration .

Enzymatic Inhibition

- PARP1 Inhibition : Compounds 5j, 5k, and 5l () inhibit PARP1 with IC50 values influenced by substituents (e.g., 4-chlorobenzyl in 5j enhances potency). The target compound lacks the thioether linkage critical for PARP1 binding, suggesting divergent applications .

Metabolic and Physicochemical Properties

- Solubility : The piperidin-4-ol group in the target compound improves aqueous solubility compared to quaternary ammonium salts () but may reduce compared to triazine derivatives ().

Research Findings and Limitations

- : The 5-HT1F antagonist’s nonspecific effects at high doses highlight the importance of substituent optimization for selectivity, a challenge the target compound’s cyclopropyl group may address .

- : Thioether-linked analogs demonstrate substituent-dependent PARP1 inhibition, suggesting the target compound’s pyrimidine-piperidine scaffold could be repurposed with appropriate modifications .

Biological Activity

1-(2-(Cyclopropylamino)-6-methylpyrimidin-4-yl)piperidin-4-ol, with the CAS Number 1353973-87-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

- Molecular Formula : C13H20N4O

- Molecular Weight : 248.33 g/mol

- IUPAC Name : 1-[2-(cyclopropylamino)-6-methyl-4-pyrimidinyl]-4-piperidinol

- Structure : The compound features a piperidine ring substituted with a cyclopropylamino group and a methylpyrimidine moiety.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential as an antiviral agent and its effects on various biological pathways.

Antiviral Activity

Research indicates that derivatives of pyrimidine compounds, including those related to this compound, exhibit significant antiviral properties. For instance:

- Mechanism of Action : These compounds may inhibit viral replication by interfering with viral enzymes or cellular receptors necessary for viral entry and replication.

- Case Study : A study demonstrated that similar pyrimidine derivatives showed effective inhibition of HIV replication in vitro, suggesting that the compound could have similar applications in treating viral infections .

Neuropharmacological Effects

The piperidine structure is known for its neuroactive properties:

- Dopaminergic Activity : Compounds with piperidine rings often exhibit interactions with dopamine receptors, which could influence mood and behavior.

- Case Study : Research has shown that piperidine derivatives can modulate neurotransmitter levels, potentially offering therapeutic benefits for conditions like depression and anxiety .

Data Table: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antiviral | Inhibition of viral replication | |

| Neuropharmacological | Modulation of dopamine receptors | |

| Cytotoxicity | Potential effects on cell viability |

Research Findings

Recent studies have focused on optimizing the structure of similar compounds to enhance their biological activity. For example:

- Structural Modifications : Variations in the cyclopropyl group or the piperidinyl moiety have been shown to significantly affect potency and selectivity against specific targets.

- In Vivo Studies : Animal models have demonstrated promising results regarding the safety and efficacy of these compounds, paving the way for clinical trials.

Q & A

Q. Optimization strategies :

- Green chemistry : Replace toxic solvents (e.g., DMF) with biodegradable alternatives like cyclopentyl methyl ether (CPME) .

- Continuous flow synthesis : Enhances reproducibility and scalability for intermediates prone to degradation under prolonged heating .

How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structural integrity of this compound?

Answer:

- ¹H/¹³C NMR : Key diagnostic signals include:

- Pyrimidine protons : Aromatic protons at δ 6.8–7.2 ppm (split due to substitution pattern) .

- Cyclopropylamino group : CH₂ protons adjacent to nitrogen at δ 2.5–3.0 ppm .

- Piperidin-4-ol : Hydroxyl proton (broad singlet, δ 1.5–2.0 ppm) and axial/equatorial protons (δ 3.0–4.0 ppm) .

- IR : Stretching vibrations for N-H (3300–3500 cm⁻¹), C=N (1600–1650 cm⁻¹), and O-H (3200–3600 cm⁻¹) confirm functional groups .

- Mass spectrometry : Molecular ion peak (M+H⁺) at m/z 291.2 (calculated for C₁₄H₂₁N₅O) with fragmentation patterns aligning with cyclopropyl and piperidine cleavage .

What in vitro and in vivo models are suitable for preliminary biological activity screening of this compound?

Answer:

- In vitro :

- Enzyme inhibition assays : Target kinases (e.g., CDK2, EGFR) using fluorescence polarization or radiometric assays .

- Cell viability assays : Screen for antiproliferative activity in cancer cell lines (e.g., MCF-7, HeLa) via MTT or resazurin assays .

- In vivo :

- Xenograft models : Evaluate antitumor efficacy in immunocompromised mice implanted with human cancer cells .

- Metabolic studies : Assess pharmacokinetics (e.g., half-life, bioavailability) in rodent models, noting species-specific differences in cytochrome P450 metabolism .

How can researchers resolve contradictions in biological activity data across different studies?

Answer:

Contradictions often arise from variability in experimental design. Mitigation strategies include:

- Dose-response standardization : Ensure consistent compound concentrations (e.g., IC₅₀ values normalized to control) .

- Model selection : Differences in cell line genotypes (e.g., p53 status) or animal strains (e.g., C57BL/6 vs. BALB/c) significantly impact outcomes. Cross-validate findings in ≥2 independent models .

- Batch-to-batch variability : Characterize compound purity (HPLC ≥95%) and confirm stereochemical consistency via chiral chromatography .

Example : In studies of glucose tolerance, discrepancies between acute vs. chronic dosing (e.g., ) may reflect adaptive β-cell survival mechanisms rather than direct insulin secretion effects .

What computational tools are recommended for elucidating the structure-activity relationship (SAR) of this compound?

Answer:

- Molecular docking (AutoDock Vina, Glide) : Predict binding modes to targets like serotonin receptors (5-HT₁A) or kinases. Use crystallographic data (PDB IDs: 4U5W, 6R3K) for validation .

- QSAR modeling (MOE, Schrödinger) : Correlate substituent effects (e.g., cyclopropyl vs. methyl groups) with bioactivity using descriptors like logP, polar surface area, and H-bond donors .

- MD simulations (GROMACS) : Assess conformational stability of the piperidin-4-ol moiety in aqueous vs. lipid bilayer environments .

Q. SAR insights :

- Cyclopropylamino group : Enhances metabolic stability compared to ethylamino analogs .

- Piperidin-4-ol hydroxyl : Critical for hydrogen bonding with catalytic lysine residues in kinase targets .

How can researchers design analogs to improve the compound’s pharmacokinetic profile?

Answer:

- Bioisosteric replacement : Substitute the hydroxyl group with fluorine (improves membrane permeability) or methoxy (reduces glucuronidation) .

- Prodrug strategies : Esterify the hydroxyl group (e.g., acetyl or pivaloyl esters) to enhance oral bioavailability .

- Cyclopropane ring modification : Introduce electron-withdrawing groups (e.g., CF₃) to mitigate oxidative metabolism by CYP3A4 .

Case study : Analog 1-(2-(cyclopropylamino)-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-ol showed 2.5× longer half-life in murine models compared to the parent compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.